molecular formula C24H27N3O2S B2744437 N-(3,5-dimethylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 877658-72-5

N-(3,5-dimethylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2744437
CAS No.: 877658-72-5
M. Wt: 421.56
InChI Key: KHIURPJWQOEYHV-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide features a unique structure combining an acetamide backbone, a 3,5-dimethylphenyl group, and a sulfanyl-linked indole moiety modified with a pyrrolidin-1-yl ethyl ketone.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-17-11-18(2)13-19(12-17)25-23(28)16-30-22-14-27(21-8-4-3-7-20(21)22)15-24(29)26-9-5-6-10-26/h3-4,7-8,11-14H,5-6,9-10,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIURPJWQOEYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Indole Nitrogen

The indole nitrogen is alkylated using 2-chloro-1-(pyrrolidin-1-yl)ethanone under basic conditions. A representative protocol involves:

  • Dissolving 1H-indole-3-thiol (1.0 equiv) in anhydrous DMF.
  • Adding NaH (1.2 equiv) at 0°C to generate the indolide anion.
  • Dropwise addition of 2-chloro-1-(pyrrolidin-1-yl)ethanone (1.1 equiv) and stirring at 25°C for 12 hours.
  • Quenching with ice-water, extracting with ethyl acetate, and purifying via silica gel chromatography (DCM/MeOH 95:5) to yield the alkylated product as a pale-yellow solid (67% yield).

Characterization Data :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, indole-H2), 7.45–7.39 (m, 2H, indole-H5/H6), 7.25 (d, J = 8.0 Hz, 1H, indole-H7), 4.52 (s, 2H, CH$$2$$-CO), 3.45 (t, J = 6.4 Hz, 4H, pyrrolidine-H), 1.90 (quin, J = 6.4 Hz, 4H, pyrrolidine-H).
  • HRMS (ESI) : m/z calc. for C$${14}$$H$${15}$$N$$_2$$OS [M+H]$$^+$$: 275.0955; found: 275.0958.

Preparation of 2-Chloro-N-(3,5-Dimethylphenyl)acetamide

Amide Coupling

The chloroacetamide is synthesized via reaction of chloroacetyl chloride with 3,5-dimethylaniline :

  • Adding chloroacetyl chloride (1.2 equiv) dropwise to a stirred solution of 3,5-dimethylaniline (1.0 equiv) and TEA (2.0 equiv) in DCM at 0°C.
  • Stirring for 2 hours, washing with 1M HCl, and recrystallizing from ethanol to afford white crystals (85% yield).

Characterization Data :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.28 (s, 2H, aryl-H), 6.98 (s, 1H, aryl-H), 4.12 (s, 2H, CH$$2$$Cl), 2.31 (s, 6H, CH$$_3$$).
  • IR (KBr) : 1650 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (N-H).

Thioether Formation via Nucleophilic Substitution

SN2 Reaction

The thiolate anion attacks the chloroacetamide’s electrophilic carbon:

  • Dissolving 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-3-thiol (1.0 equiv) and 2-chloro-N-(3,5-dimethylphenyl)acetamide (1.1 equiv) in DMF.
  • Adding K$$2$$CO$$3$$ (2.0 equiv) and stirring at 50°C for 6 hours.
  • Filtering, concentrating, and purifying via flash chromatography (hexane/ethyl acetate 7:3) to isolate the target compound as a white solid (72% yield).

Characterization Data :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.15 (s, 1H, indole-H2), 7.40–7.32 (m, 2H, indole-H5/H6), 7.20 (d, J = 8.0 Hz, 1H, indole-H7), 7.05 (s, 2H, aryl-H), 6.85 (s, 1H, aryl-H), 4.48 (s, 2H, CH$$2$$-CO), 3.98 (s, 2H, SCH$$2$$), 3.40 (t, J = 6.4 Hz, 4H, pyrrolidine-H), 2.28 (s, 6H, CH$$3$$), 1.88 (quin, J = 6.4 Hz, 4H, pyrrolidine-H).
  • $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 170.2 (C=O), 168.5 (C=O), 139.1, 136.5, 129.8, 127.4, 123.9, 121.5, 118.2, 115.3, 52.4 (CH$$2$$-CO), 46.8 (pyrrolidine-C), 38.5 (SCH$$2$$), 21.3 (CH$$3$$).
  • HPLC Purity : 98.6% (C18 column, MeCN/H$$_2$$O 70:30).

Optimization and Scale-Up Challenges

Mitigating Thiol Oxidation

  • Conducting reactions under N$$_2$$ atmosphere and adding 0.1% BHT as an antioxidant prevents thiol oxidation to disulfides.
  • Avoiding transition-metal catalysts (e.g., Pd) minimizes undesired C-S bond cleavage.

Purification Strategies

  • Flash chromatography with a DCM/MeOH gradient (95:5 to 85:15) effectively removes unreacted starting materials and byproducts.
  • Recrystallization from ethyl acetate/hexane (1:1) enhances crystalline purity.

Comparative Analysis of Alternative Routes

Mitsunobu Reaction (Discarded)

While Mitsunobu conditions (DIAD, PPh$$_3$$) could theoretically couple the thiol and alcohol precursors, this route was rejected due to:

  • High impurity levels from triphenylphosphine oxide byproducts.
  • Discoloration requiring additional chromatographic steps.

Thiol-Ene Click Chemistry (Theoretical)

UV-initiated thiol-ene reactions with 2-allyl-N-(3,5-dimethylphenyl)acetamide were explored but yielded <30% product due to competing polymerization.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the thioacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences and similarities between the target compound and related molecules:

Compound Name / Identifier Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Acetamide + Indole - 3,5-Dimethylphenyl
- Sulfanyl bridge
- Pyrrolidin-1-yl ethyl ketone
Amide, thioether, ketone Hypothesized: Pharmacological
NZ-65 / NZ-66 (AUTACs) Acetamide + Indole - Trifluoromethylphenyl
- Triazole-PEG linker
- Difluorophenyl
Amide, triazole, PEG Targeted protein degradation
Oxadiazole-sulfanyl acetamides Acetamide + Oxadiazole - Indol-3-ylmethyl
- 1,3,4-Oxadiazole ring
Amide, oxadiazole, thioether Antimicrobial
Alachlor / Pretilachlor Chloroacetamide - Chloro group
- Diethylphenyl / methoxymethyl
Chloro, ether Herbicidal

Key Observations:

  • Backbone Diversity : While the target compound and NZ-65/NZ-66 share an indole-acetamide core, the oxadiazole-sulfanyl analogs and chloroacetamide pesticides diverge significantly in backbone structure.
  • Substituent Impact : The pyrrolidin-1-yl ethyl ketone in the target compound may enhance membrane permeability or receptor binding compared to the triazole-PEG linkers in AUTACs or the oxadiazole rings in antimicrobial analogs .
  • Functional Groups : Thioether and amide bonds are common across all compounds, but the presence of chloro (herbicides) or trifluoromethyl (AUTACs) groups dictates divergent biological activities.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s pyrrolidine group may enhance solubility compared to the highly lipophilic trifluoromethyl groups in NZ-65/NZ-66 .
  • Metabolic Stability : The thioether bridge in the target compound and oxadiazole analogs could confer resistance to oxidative metabolism, unlike the labile PEG linkers in AUTACs .
  • Bioavailability : Chloroacetamides prioritize environmental stability over mammalian bioavailability, contrasting with the target compound’s drug-like design.

Biological Activity

N-(3,5-dimethylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide, with CAS number 878056-10-1, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C24_{24}H27_{27}N3_{3}O4_{4}S
  • Molecular Weight : 453.6 g/mol
  • Structure : The compound features a complex structure that includes a pyrrolidine moiety and an indole ring, which are known for their pharmacological relevance.

Research indicates that the biological activity of this compound may stem from several mechanisms:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated its ability to inhibit butyrylcholinesterase (BuChE) with an IC50_{50} value that suggests significant efficacy against cholinergic dysfunction .
  • Neuroprotective Effects : Evidence suggests that this compound can cross the blood-brain barrier (BBB), which is crucial for its neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential therapeutic applications for neurodegenerative disorders .
  • Anti-inflammatory Activity : Mechanistic studies reveal that the compound may exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB. This inhibition leads to reduced production of pro-inflammatory cytokines and could be beneficial in conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50_{50} Mechanism Reference
BuChE Inhibition0.13 µMEnzyme inhibition
Neuroprotection (Aβ-induced SH-SY5Y cells)2.91 µMReduction of ROS and Aβ aggregation
Anti-inflammatory (NO production)3.08 µMNF-κB pathway inhibition

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various models:

  • Alzheimer's Disease Models : In scopolamine-induced mouse models of Alzheimer's disease, administration of the compound significantly improved cognitive functions and memory retention, suggesting its potential as a treatment for cognitive decline associated with neurodegeneration .
  • Cancer Research : Preliminary findings indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis emphasizes the importance of specific substitutions on the phenyl ring for enhanced activity against cancer cells .

Q & A

Q. What are the critical synthetic steps for preparing N-(3,5-dimethylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Construction of the indole core via cyclization of substituted hydrazines or via palladium-catalyzed reductive cyclization (e.g., using nitroarenes and CO surrogates) .
  • Step 2 : Introduction of the sulfanyl group at the indole C-3 position using thiourea or thiol reagents under acidic conditions .
  • Step 3 : Coupling the sulfanyl-indole intermediate with the acetamide moiety (e.g., via nucleophilic substitution or carbodiimide-mediated amidation) .
  • Step 4 : Functionalization of the pyrrolidin-1-yl-ethyl group through alkylation or condensation reactions .
    Key solvents include dichloromethane or ethanol, with triethylamine as a base to facilitate coupling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, indole protons (δ 6.95–7.60 ppm) and acetamide NH signals (δ 4.16 ppm) are diagnostic .
  • Electron Ionization Mass Spectrometry (EIMS) : Detects molecular ion peaks (e.g., m/z 189 for indole fragments) and validates molecular weight .
  • X-ray Crystallography : Resolves conformational isomers and hydrogen-bonding patterns (e.g., R22(10) dimer formation in asymmetric units) .

Q. How can researchers mitigate side reactions during sulfanyl group introduction?

  • Methodological Answer :
  • Use controlled pH (acidic conditions) to prevent disulfide formation.
  • Protecting groups (e.g., Boc for amines) reduce undesired nucleophilic attacks .
  • Monitor reaction progress via TLC to isolate intermediates before side reactions dominate .

Advanced Research Questions

Q. How do conformational isomers of this compound impact structural analysis, and how can these be resolved?

  • Methodological Answer :
  • Crystallographic Studies : X-ray diffraction reveals multiple conformers in asymmetric units (e.g., dihedral angles varying by 20–30° between molecules) .
  • Computational Modeling : Density Functional Theory (DFT) optimizations compare relative energies of conformers and predict dominant forms in solution .
  • Dynamic NMR : Detects slow-exchange conformers in solution by analyzing splitting patterns at variable temperatures .

Q. What experimental strategies optimize coupling reactions between the sulfanyl-indole and acetamide moieties?

  • Methodological Answer :
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3)4) enhance cross-coupling efficiency, while 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves amidation yields .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reagent solubility, while dichloromethane minimizes side reactions .
  • Temperature Control : Reactions at 0–5°C reduce thermal degradation, as seen in peptide coupling protocols .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s potential bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., pyrrolidin-1-yl to piperidin-1-yl) and compare bioactivity .
  • In Vitro Assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding using radioligand displacement .
  • Molecular Docking : Predict binding modes with target proteins (e.g., using AutoDock Vina) to prioritize synthetic targets .

Q. What analytical challenges arise in quantifying trace impurities, and how are these addressed?

  • Methodological Answer :
  • HPLC-MS : Detects low-abundance impurities (e.g., <0.1%) using C18 columns and gradient elution .
  • Isotopic Labeling : Synthesize deuterated analogs as internal standards for precise quantification .
  • Forced Degradation Studies : Expose the compound to heat, light, or pH extremes to identify degradation pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data showing multiple conformers?

  • Methodological Answer :
  • Statistical Analysis : Calculate occupancy ratios for conformers in the asymmetric unit to determine predominant forms .
  • Solvent Effects : Compare crystal structures from different solvents (e.g., ethanol vs. DMSO) to assess solvent-driven conformational changes .
  • Theoretical Validation : Use molecular dynamics simulations to evaluate if observed conformers are energetically feasible in solution .

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